molecular formula C10H10N2O6 B1329622 3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid CAS No. 22871-56-3

3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid

Cat. No. B1329622
CAS RN: 22871-56-3
M. Wt: 254.2 g/mol
InChI Key: CPXQPGXUDGWVSK-UHFFFAOYSA-N
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Description

The compound “3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It seems to be related to phenylboronic acids, which are commonly used in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. Phenylboronic acids, which are related compounds, are known to be mild Lewis acids and are generally stable . They are often used in organic synthesis, including coupling reactions .

Scientific Research Applications

Supramolecular Structure Studies

3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid, related to 2-carbamoyl-4-nitrobenzoic acid, has been synthesized and its supramolecular structure has been studied. For instance, its aqueous reaction with MgCO3 forms a complex with a supramolecular bilayer of anions sandwiched between layers of cations, providing insights into potential applications in material science and crystallography (Srinivasan, Shetgaonkar, & Raghavaiah, 2009).

Photolabile Compound Synthesis

Carbamoyl derivatives of photolabile benzoins, closely related to 3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid, have been synthesized, showing potential in photochemical studies. These derivatives undergo fast heterolytic processes upon flash photolysis, suggesting applications in the study of rapid chemical transformations (Papageorgiou & Corrie, 1997).

Solid Phase Synthesis

The compound has been utilized in the solid phase synthesis of complex organic molecules, such as 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones. This showcases its utility in facilitating novel synthetic routes for complex organic molecules, which may have implications in medicinal chemistry (Lee, Murray, & Rivero, 1997).

Environmental Applications

Research on the degradation of nitroaromatic compounds, including 3-nitrobenzoic acid, a relative of 3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid, indicates potential applications in bioremediation. Studies on microbial degradation pathways of such compounds can be vital for environmental clean-up and pollution control (Tomita, Katsuyama, & Ohnishi, 2021).

Biochemical Research

Research on the reaction of various chemicals with sulfhydryl groups, using compounds like 5,5′-dithiobis(2-nitrobenzoic acid), provides insights into biochemical processes, such as the study of reduced heme and disulfide bonds in blood. This is crucial for understanding cellular and molecular mechanisms in biochemistry (Ellman, 1959).

Pharmaceutical Research

Although not directly related to drug use and dosage, the structural and chemical properties of 3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid and its analogs have been explored in pharmaceutical research, like the synthesis of potential inhibitors for specific proteins such as influenza virus neuraminidase (Jedrzejas, Luo, Singh, Brouillette, & Air, 1995).

properties

IUPAC Name

3-(2-hydroxyethylcarbamoyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c13-2-1-11-9(14)6-3-7(10(15)16)5-8(4-6)12(17)18/h3-5,13H,1-2H2,(H,11,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXQPGXUDGWVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177410
Record name 3-(((2-Hydroxyethyl)amino)carbonyl)-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid

CAS RN

22871-56-3
Record name 3-[[(2-Hydroxyethyl)amino]carbonyl]-5-nitrobenzoic acid
Source CAS Common Chemistry
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Record name 3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid
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Record name 3-(((2-Hydroxyethyl)amino)carbonyl)-5-nitrobenzoic acid
Source EPA DSSTox
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Record name 3-[[(2-hydroxyethyl)amino]carbonyl]-5-nitrobenzoic acid
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Record name 3-((2-HYDROXYETHYL)CARBAMOYL)-5-NITROBENZOIC ACID
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